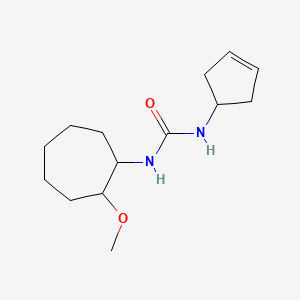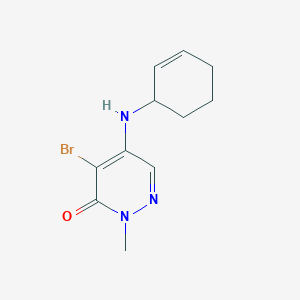
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate, also known as MCC, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its various biochemical and physiological effects.
作用机制
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues including the central nervous system. Upon binding to the sigma-1 receptor, Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate induces conformational changes that result in the modulation of various intracellular signaling pathways. This includes the activation of protein kinase C, the inhibition of voltage-gated calcium channels, and the modulation of various ion channels.
Biochemical and Physiological Effects:
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the regulation of ion channels, and the modulation of neurotransmitter release. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has several advantages for use in lab experiments. It is a selective agonist of the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. It is also relatively easy to synthesize and has a high affinity for the sigma-1 receptor. However, there are also limitations to the use of Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the use of Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate in scientific research. One potential area of research is the development of novel sigma-1 receptor agonists that have improved pharmacokinetic properties and increased efficacy. Another area of research is the investigation of the role of the sigma-1 receptor in various physiological processes such as pain perception, cognition, and mood regulation. Additionally, Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate may have potential therapeutic applications in the treatment of neurodegenerative diseases and other neurological disorders.
合成方法
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 3-chlorophenylacetic acid with methylamine, followed by cyclization with acetic anhydride and reduction with sodium borohydride. The final product is obtained by esterification of the resulting piperidine carboxylic acid with methanol.
科学研究应用
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has been extensively used in scientific research as a pharmacological tool to study the function of various neurotransmitter receptors. It has been shown to selectively bind to the sigma-1 receptor, which is involved in the modulation of various physiological processes such as pain perception, cognition, and mood regulation. Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has also been used to study the effects of sigma-1 receptor activation on the regulation of intracellular calcium levels and the modulation of ion channels.
属性
IUPAC Name |
methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-16-12(17)7-6-11(14(18)19-2)13(16)9-4-3-5-10(15)8-9/h3-5,8,11,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGDFGCXIQYJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)OC)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)
![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)


![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)

![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)



